4-(2-Ethoxyphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyphenoxy)piperidine is a chemical compound with the molecular formula C13H19NO2 . It is used for proteomics research .
Synthesis Analysis
Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, are important synthetic fragments for designing drugs . Recent developments in the synthesis of piperidines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(2-Ethoxyphenoxy)piperidine consists of a six-membered piperidine ring with an ethoxyphenoxy group attached . The molecule has a molecular weight of 221.30 .Chemical Reactions Analysis
Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(2-Ethoxyphenoxy)piperidine has a molecular weight of 221.30 and a molecular formula of C13H19NO2 .Scientific Research Applications
1. Analytical Applications in Dental Materials
4-(2-Ethoxyphenoxy)piperidine derivatives have been used in the analysis of dental composite materials. In a study by Musenga et al. (2004), bisphenol A ethoxylate dimethacrylates (Bis-EMA) were transformed into ionizable amines using piperidine. This derivatization made the analytes suitable for capillary electrophoresis, enabling the characterization of commercial dental composite materials (Musenga et al., 2004).
2. Exploration in Biochemistry and Pharmacology
Piperidine derivatives, including those related to 4-(2-Ethoxyphenoxy)piperidine, have been studied for their affinity and selectivity for various neurotransmitter transporters. For example, Boos et al. (2006) synthesized a series of N-benzyl piperidines to investigate their interactions with dopamine, serotonin, and norepinephrine transporters, providing tools for understanding stimulant abuse and potential pharmacotherapies for cocaine addiction (Boos et al., 2006).
3. Chemical Synthesis and Characterization
Piperidine derivatives are frequently used in chemical synthesis. An example is a study by Golub and Becker (2015), who investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines. Their work provided insights into the formation of methoxy derivatives and their characterization (Golub & Becker, 2015).
4. Polymer Science Applications
In the field of polymer science, hindered-phenol-containing amine moieties like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine have been synthesized and tested as antioxidants in polypropylene copolymers. These compounds, studied by Desai et al. (2004), show promise in enhancing the thermal stability of polymers (Desai et al., 2004).
5. Medicinal Chemistry and Drug Design
In medicinal chemistry, piperidine derivatives have been synthesized and evaluated for their potential as pharmacological agents. For instance, a study by Yadav et al. (2011) designed novel Selective Estrogen Receptor Modulators (SERMs) using piperidine scaffolds. Such compounds hold promise in treating conditions like breast cancer (Yadav et al., 2011).
6. Antibacterial Research
Piperidine compounds have also been explored in the context of bacterial infections. Kim et al. (2011) identified a piperidine-based compound that selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells, a significant step in addressing antibiotic resistance (Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-ethoxyphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFRRUDIUKVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639919 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
420137-19-5 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.